N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the chlorophenyl and fluorophenyl groups. These groups are then linked through a propyl chain to the pyrazolyl moiety. The final step involves the formation of the propanamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can be compared with other similar compounds, such as:
- N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(1H-pyrazol-4-yl)propanamide
- N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-5-yl)propanamide
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C23H25ClFN3O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C23H25ClFN3O/c1-15-21(16(2)28-27-15)11-12-23(29)26-14-13-22(17-3-7-19(24)8-4-17)18-5-9-20(25)10-6-18/h3-10,22H,11-14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
BGYRASGTHUEPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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